3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-12-6-3-4(7)8-2-9-5(3)10-11-6/h2H,1H3,(H3,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZGPWZZKMXKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=NC=NC(=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111375-22-5 | |
| Record name | 3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions . Another approach includes the use of protection-group and N-alkylation reactions, followed by tandem borylation and Suzuki–Miyaura cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve green synthesis techniques to minimize environmental impact. These methods often utilize catalytic processes and environmentally benign solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, halogenated derivatives.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its potential as an anti-cancer agent, particularly in targeting CDK2 and EGFR-TK
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can inhibit EGFR-TK, which plays a crucial role in cell growth and proliferation .
Comparison with Similar Compounds
Key Observations :
- Bulkier Groups: Phenylethynyl and phenoxyphenyl substituents enhance kinase binding affinity but may compromise pharmacokinetic properties due to increased lipophilicity .
Substituent Variations at Position 1
Position 1 modifications influence target selectivity and cellular permeability:
Key Observations :
Kinase Inhibition Profiles
- 3-Methoxy Derivative : Expected to inhibit kinases like Src or RET but with reduced potency compared to phenylethynyl derivatives. Methoxy’s smaller size may limit hydrophobic interactions .
- 3-Phenylethynyl-1-(trans-4-hydroxycyclohexyl) Derivative (13an) : Multikinase inhibitor (Src IC₅₀ = 0.003 μM, KDR IC₅₀ = 0.032 μM) with low toxicity .
- 1-Isopropyl-3-Substituted Derivatives : RET kinase inhibitors with >100-fold selectivity over other kinases .
Antimicrobial Activity
- Pyrazolo[3,4-d]pyrimidin-4-amines : Inhibit Plasmodium falciparum calcium-dependent protein kinase 1 (IC₅₀ < 50 nM) .
- Pyrrolopyrimidine Analogues : Show enhanced potency against Toxoplasma gondii compared to pyrazolo derivatives .
Physicochemical and Pharmacokinetic Properties
Structure-Activity Relationship (SAR) Insights
- Position 3 : Hydrophobic/electron-withdrawing groups (e.g., Cl, CF₃) enhance potency but reduce solubility. Methoxy balances polarity and binding .
- Position 1 : Bulky groups (isopropyl, tert-butyl) improve selectivity by fitting into kinase hydrophobic pockets .
- Amino Group at Position 4: Essential for hydrogen bonding with kinase hinge regions .
Biological Activity
Overview
3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for anticancer therapy.
The primary target of this compound is CDK2. By binding to the active site of CDK2, this compound inhibits its kinase activity, preventing the phosphorylation of downstream targets essential for cell cycle progression. This inhibition results in significant growth suppression in various cancer cell lines, as evidenced by several studies.
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity across multiple cancer cell lines. The following table summarizes key findings regarding its biological activity:
Case Studies and Experimental Results
- Cell Proliferation Assays : In vitro studies have shown that treatment with this compound leads to a marked reduction in cell viability in various tumor cell lines, with IC50 values indicating strong antiproliferative effects.
- Flow Cytometric Analysis : Studies using flow cytometry revealed that this compound significantly induces apoptosis in A549 cells at low micromolar concentrations. The analysis showed a distinct sub-G1 peak representing apoptotic cells after treatment with the compound.
- Molecular Docking Studies : Computational studies have indicated that the binding affinity of this compound to CDK2 is comparable to other known inhibitors, suggesting its potential as a lead compound for further development.
Comparative Analysis with Related Compounds
The structural similarities between this compound and other pyrazolo[3,4-d]pyrimidine derivatives highlight its unique features and potential advantages:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-Amino-1H-pyrazolo[3,4-d]pyrimidine | Sigma receptor ligand | Lacks methoxy substitution |
| 6-Methylpyrazolo[3,4-d]pyrimidine | Anticancer activity | Methyl group instead of methoxy |
| 5-Amino-pyrazolo[3,4-d]pyrimidin | EGFR inhibition | Different amino position |
The presence of the methoxy group at the 3-position enhances solubility and biological activity compared to other similar compounds.
Q & A
Q. What are the common synthetic routes for 3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, Suzuki coupling, or palladium-catalyzed cross-coupling. For example, 1-isopropyl derivatives can be synthesized via Suzuki coupling using 3-iodo precursors and boronic esters in DMF/Na₂CO₃ under reflux (yield ~79%) . Alternative routes include reacting aryloxy/alkoxy-phenyl intermediates with alkyl halides or benzoyl chlorides in dry acetonitrile or benzene, followed by recrystallization for purification . Key steps involve optimizing solvent choice (e.g., dichloromethane for urea/thiourea derivatives) and monitoring reactions via thin-layer chromatography .
Q. Which spectroscopic techniques are critical for characterizing pyrazolo[3,4-d]pyrimidine derivatives?
Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches in benzoate derivatives at ~1720 cm⁻¹), while ¹H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) . X-ray crystallography resolves crystal packing and bond lengths (e.g., C4–C1 bond at 1.484 Å in isopropyl derivatives), aiding in structural validation . Mass spectrometry and HPLC are used to assess purity (>95% for kinase inhibitors) .
Q. How do substituents at the 1- and 3-positions influence the compound’s physicochemical properties?
Substituents like isopropyl or cyclohexyl at the 1-position enhance hydrophobicity, improving membrane permeability for kinase inhibitors . At the 3-position, phenoxy or alkoxy groups increase steric bulk, affecting binding affinity to targets like Src or RET kinases . Methoxy groups at the 4-position (as in the parent compound) may modulate electron density, altering reactivity in further functionalization .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across pyrazolo[3,4-d]pyrimidine derivatives?
Discrepancies in IC₅₀ values (e.g., Src inhibition from 0.003 μM to >1 μM) are addressed via structure-activity relationship (SAR) studies. For example, replacing pyrrolo-pyridinyl with phenylethynyl groups at the 3-position improved selectivity for TNBC targets . Parallel assays against kinase panels (e.g., RET, KDR) and computational docking help identify off-target effects . Contradictions in solubility are mitigated by introducing polar groups (e.g., hydroxylcyclohexyl) without compromising potency .
Q. How can crystal structure data inform the design of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors?
X-ray crystallography reveals critical interactions, such as hydrogen bonding between the 4-amine group and kinase ATP-binding pockets (e.g., RET kinase’s Glu732 and Asp892) . Structural data also guide substitutions to avoid steric clashes; for instance, bulky 3-phenoxyphenyl groups optimize hydrophobic interactions in Src inhibitors . Dynamic studies (e.g., OLEX2 refinement) validate conformational stability under physiological conditions .
Q. What methodological approaches optimize pyrazolo[3,4-d]pyrimidines for multi-kinase inhibition?
Phenotypic screening combined with kinome profiling identifies lead compounds. For TNBC, derivatives like 13an were optimized by:
- Introducing trans-4-hydroxycyclohexyl to enhance solubility.
- Adding trifluoromethylbenzamide for improved metabolic stability.
- Balancing steric bulk (3-phenylethynyl) and hydrogen-bond donors (4-amine) to target Src, KDR, and MAPK pathways . Dose-response assays and in vivo toxicity studies (e.g., mouse xenografts) validate selectivity and safety .
Q. How do pyrazolo[3,4-d]pyrimidines compare to pyrrolo[2,3-d]pyrimidines in kinase inhibition?
Pyrazolo[3,4-d]pyrimidines (PP core) exhibit broader kinase inhibition but lower selectivity, while pyrrolo[2,3-d]pyrimidines (PrP core) show enhanced potency for specific targets (e.g., CpCDPK1). The PrP scaffold’s planar structure facilitates deeper binding into catalytic domains, as seen in calcium-dependent kinase inhibitors . Hybrid strategies (e.g., PP-PrP chimeras) are explored to merge selectivity and potency .
Methodological Considerations
- Data Validation : Cross-reference NMR/IR with computational models (DFT studies) to confirm electronic effects of substituents .
- Biological Assays : Use orthogonal methods (e.g., SPR for binding affinity, Western blot for phosphorylation inhibition) to corroborate activity .
- Structural Analysis : Employ dual refinement software (SHELXTL and OLEX2) to resolve crystallographic ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
